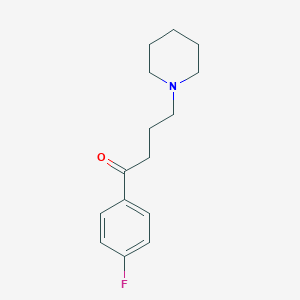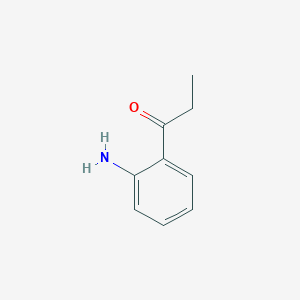
1-(2-氨基苯基)丙酮
描述
Synthesis Analysis
The synthesis of related chalcone derivatives, including 1-(2-Aminophenyl)propan-1-one analogs, often involves the base-catalyzed Claisen-Schmidt condensation reaction. For instance, Salian et al. (2018) synthesized compounds by reacting 4-(propan-2-yl)benzaldehyde with substituted acetophenones, characterized by FT-IR, elemental analysis, and X-ray diffraction, showcasing a method that could potentially be adapted for 1-(2-Aminophenyl)propan-1-one (Salian et al., 2018).
Molecular Structure Analysis
The molecular structure of chalcone derivatives, closely related to 1-(2-Aminophenyl)propan-1-one, reveals distinct dihedral angles and intramolecular hydrogen bonding, contributing to their stability and reactivity. These structural features are crucial for understanding the chemical behavior and potential applications of these compounds (Salian et al., 2018).
Chemical Reactions and Properties
Bernas et al. (2015) studied the transformation of 1-(2-aminophenyl)propan-2-ol to 2-methylindoline, demonstrating the reactivity of closely related compounds under specific conditions, which can be insightful for understanding the chemical reactions involving 1-(2-Aminophenyl)propan-1-one (Bernas et al., 2015).
科学研究应用
催化作用:1-(2-氨基苯基)丙醇,一个相关化合物,在特定条件下会发生转化反应,在催化和材料科学中具有应用。研究发现,转化为2-甲基吲哚在某些催化剂下效果最好,表明在催化和合成方面具有工业应用潜力(Bernas et al., 2015)。
荧光生物标记物:从腰果酚和甘油合成的衍生物,包括1-(2-氨基苯基)丙酮类似物,已被研究用作荧光标记物。这些化合物在各种生物模型中表现出低急性毒性,表明它们作为生物柴油质量监测和环境健康的安全荧光标记物的潜力(Pelizaro et al., 2019)。
药物应用:对1-(2-氨基苯基)丙酮类似物的衍生物,如卡西酮,进行的研究揭示了它们的结构特性和在药物化学中的潜在应用。涉及X射线结构和计算分析的研究对于理解这些化合物的药理特性至关重要(Nycz et al., 2011)。
缓蚀作用:从1-(2-氨基苯基)丙酮和相关化合物衍生的三级胺已被合成并用作碳钢的缓蚀剂进行测试。这些研究对于材料科学和工程领域中有效缓蚀剂的开发具有重要意义(Gao et al., 2007)。
抗氧化活性:包括从1-(2-氨基苯基)丙酮衍生的2'-氨基茜素衍生物在内的化合物已被合成并用于测试其抗氧化活性。由于其生物学特性,这些化合物在制药和保健品中具有潜在应用(Sulpizio et al., 2016)。
安全和危害
属性
IUPAC Name |
1-(2-aminophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWMPZKCFGUBPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303921 | |
| Record name | 1-(2-aminophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminophenyl)propan-1-one | |
CAS RN |
1196-28-7 | |
| Record name | 1196-28-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-aminophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-aminophenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


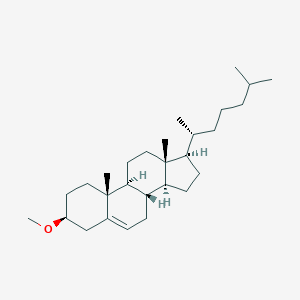
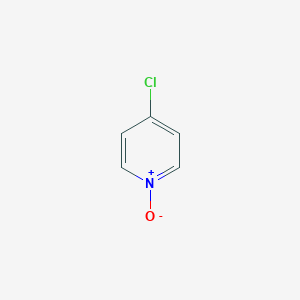
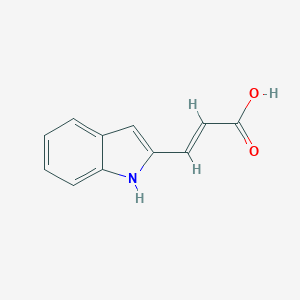
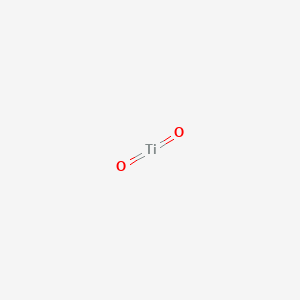
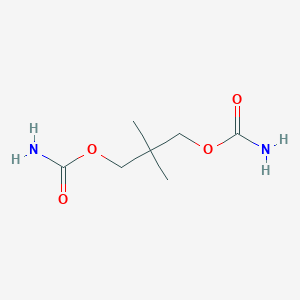
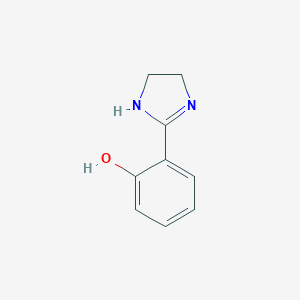
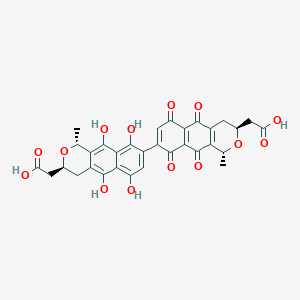
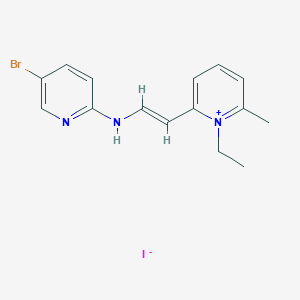
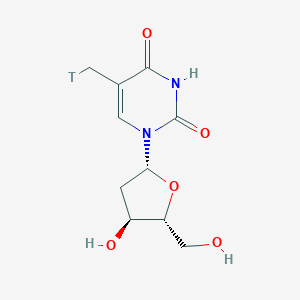
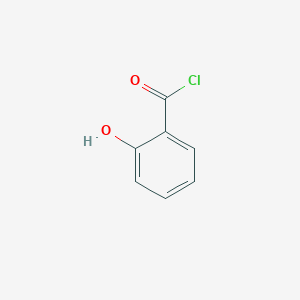
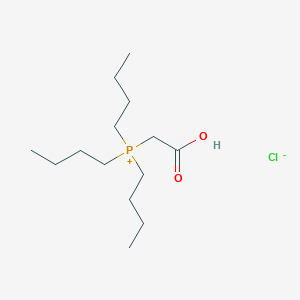
![1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl-](/img/structure/B73875.png)
